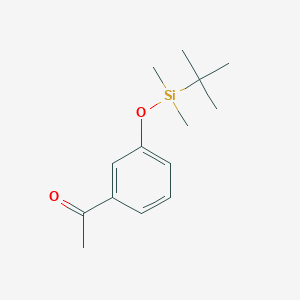
2-(4-Acetyl-phenoxy)-propionic acid methyl ester
Descripción general
Descripción
2-(4-Acetyl-phenoxy)-propionic acid methyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of phenoxypropionic acid and is characterized by the presence of an acetyl group attached to the phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-phenoxy)-propionic acid methyl ester typically involves the reaction of 4-acetylphenol with methyl 2-bromopropionate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom bonded to the bromine, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Acetyl-phenoxy)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)propionic acid.
Reduction: Methyl 2-(4-hydroxyphenoxy)propionate.
Substitution: Various substituted phenoxypropionate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Acetyl-phenoxy)-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Acetyl-phenoxy)-propionic acid methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of phenolic and carboxylic acid derivatives. These products can then participate in further biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-hydroxyphenoxy)propionate
- Methyl 2-(4-chlorophenoxy)propionate
- Methyl 2-(4-methylphenoxy)propionate
Uniqueness
2-(4-Acetyl-phenoxy)-propionic acid methyl ester is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the acetyl functionality and thus exhibit different properties and applications .
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
methyl 2-(4-acetylphenoxy)propanoate |
InChI |
InChI=1S/C12H14O4/c1-8(13)10-4-6-11(7-5-10)16-9(2)12(14)15-3/h4-7,9H,1-3H3 |
Clave InChI |
ZLHNBJDIJJGGQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC)OC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Methyl-4,5,6,7-tetrahydro-furo[3,2-c]pyridine](/img/structure/B8707339.png)
![Benzo[g]quinolin-4-ol](/img/structure/B8707344.png)


![2-bromo-5-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B8707357.png)


![N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B8707376.png)

